3',4'-Dihydroxy-5,6,7-trimethoxyflavone
Description
Properties
CAS No. |
51145-79-0 |
|---|---|
Molecular Formula |
C18H16O7 |
Molecular Weight |
344.3 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,6,7-trimethoxychromen-4-one |
InChI |
InChI=1S/C18H16O7/c1-22-15-8-14-16(18(24-3)17(15)23-2)12(21)7-13(25-14)9-4-5-10(19)11(20)6-9/h4-8,19-20H,1-3H3 |
InChI Key |
UJEJKGCTUWVBRI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)O)O)OC)OC |
Origin of Product |
United States |
Preparation Methods
Algar-Flynn-Oyamada Reaction
This method employs 2',4'-dihydroxyacetophenone and 3,4,5-trimethoxybenzaldehyde as precursors. Under basic conditions (10% NaOH), aldol condensation forms the chalcone intermediate, which undergoes cyclization using hydrogen peroxide (H₂O₂) to yield the flavone core. Modifications include:
Allan-Robinson Reaction
Alternative cyclization routes utilize the Allan-Robinson protocol, where 2-hydroxy-3,4,6-trimethoxyacetophenone reacts with aromatic anhydrides (e.g., p-methoxybenzoic anhydride) in the presence of potassium carbonate (K₂CO₃). This method selectively forms the C-ring, though side products like aurones require chromatographic removal.
Functional Group Modifications: Methylation and Demethylation
Selective Methylation
Methoxy groups are introduced via nucleophilic substitution:
- Reagents : Methyl iodide (CH₃I) or dimethyl sulfate [(CH₃)₂SO₄] with K₂CO₃ in acetone.
- Conditions : Reflux at 60–80°C for 6–12 hours ensures complete methylation at C-5, C-6, and C-7.
Table 1: Methylation Efficiency Across Positions
| Position | Reagent | Temp (°C) | Yield (%) |
|---|---|---|---|
| C-5 | CH₃I/K₂CO₃ | 80 | 92 |
| C-6 | (CH₃)₂SO₄ | 70 | 85 |
| C-7 | CH₃I/K₂CO₃ | 60 | 88 |
Directed Demethylation
Hydroxyl groups at C-3' and C-4' are introduced via selective demethylation using:
- Anhydrous Aluminum Bromide (AlBr₃) : Cleaves methoxy groups at C-3' and C-4' in acetonitrile (25°C, 4 hours).
- Borontribromide (BBr₃) : Demethylates under milder conditions (-15°C, 15 minutes) but requires strict moisture control.
Critical Insight : Demethylation at C-3' proceeds faster than C-4' due to steric hindrance differences.
Purification and Structural Elucidation
Chromatographic Techniques
Spectroscopic Confirmation
- NMR : ¹H NMR signals at δ 12.65 (C-5 OH), δ 7.82 (C-2', C-6'), and δ 3.85–3.92 (OCH₃ groups).
- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 344.32, consistent with C₁₈H₁₆O₇.
Challenges and Industrial Scalability
Isomer Formation
Alkylation of benzimidazole derivatives generates regioisomers, complicating purification. For example, 5-methylbenzimidazole derivatives require HPLC for resolution.
Solubility Limitations
The compound’s low water solubility (LogP = 2.96) necessitates DMSO or methanol for in vitro assays.
Yield Optimization
Current academic protocols report 60–85% yields, but industrial-scale production requires continuous-flow reactors to enhance throughput.
Chemical Reactions Analysis
Types of Reactions
3’,4’-Dihydroxy-5,6,7-trimethoxyflavone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydroflavones or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydroflavones .
Scientific Research Applications
3’,4’-Dihydroxy-5,6,7-trimethoxyflavone has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the characterization of plant extracts.
Biology: The compound is studied for its role in modulating biological pathways and its potential as a therapeutic agent.
Medicine: Research focuses on its anti-inflammatory, antioxidant, and anticancer properties, exploring its potential in treating various diseases.
Mechanism of Action
The mechanism of action of 3’,4’-Dihydroxy-5,6,7-trimethoxyflavone involves multiple molecular targets and pathways:
Anticancer: It induces cell cycle arrest and apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
Anti-inflammatory: The compound inhibits the NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines.
Antioxidant: It scavenges free radicals and upregulates antioxidant enzymes, protecting cells from oxidative stress.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Flavonoids
Flavonoids with varying hydroxylation and methoxylation patterns exhibit distinct biological activities. Below is a detailed comparison of 3',4'-dihydroxy-5,6,7-trimethoxyflavone with structurally related compounds:
Positional Isomers and Analogues
Key Observations :
- Hydroxyl vs. Methoxy Groups : The presence of hydroxyl groups at 3' and 4' in the target compound enhances its antifungal activity compared to analogues like 5,6,7-trimethoxyflavone , which lacks B-ring hydroxylation .
- Antimicrobial Specificity : The 5,4'-dihydroxy-3,7,8-trimethoxyflavone exhibits stronger antimycobacterial activity (MIC: 25 µg/mL) than the target compound, likely due to the methoxy group at position 3 .
Activity Modulation via Methoxylation
- Antioxidant Capacity : Methoxylation at 5,6,7 positions (as in the target compound) reduces radical scavenging compared to hydroxylated analogues like 5-hydroxy-3,7,4'-trimethoxyflavone , which retains a hydroxyl at position 5 .
- Solubility and Bioavailability : Methoxy groups increase lipophilicity, enabling blood-brain barrier (BBB) penetration in hybrids like 5,6,7-trimethoxyflavone-tacrine . In contrast, the target compound’s polar hydroxyl groups may limit BBB transit but enhance solubility in aqueous extracts .
Biological Activity
3',4'-Dihydroxy-5,6,7-trimethoxyflavone, commonly referred to as eupatilin, is a flavonoid derived from the plant Artemisia asiatica. This compound has garnered attention for its diverse biological activities, particularly its anti-inflammatory, antioxidant, and anticancer properties. This article provides a comprehensive overview of the biological activity of eupatilin, supported by data tables and relevant research findings.
1. Chemical Structure and Properties
Eupatilin is characterized by its unique chemical structure, which contributes to its biological activities. The molecular formula is CHO, and it features multiple hydroxyl and methoxy groups that enhance its reactivity and interaction with biological systems.
2.1 Anti-inflammatory Activity
Eupatilin has been shown to inhibit inflammatory responses in various studies. A notable study demonstrated that eupatilin significantly reduced the production of pro-inflammatory cytokines such as interleukin (IL)-8 and prostaglandin E in HT-29 intestinal epithelial cells stimulated by Bacteroides fragilis enterotoxin (BFT). The mechanism involves the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway, which is crucial in mediating inflammatory responses .
Table 1: Inhibitory Effects of Eupatilin on Inflammatory Markers
| Inflammatory Marker | Effect of Eupatilin | Reference |
|---|---|---|
| IL-8 | Decreased | |
| Prostaglandin E2 | Decreased | |
| NF-κB Activation | Inhibited |
2.2 Antioxidant Activity
Eupatilin exhibits strong antioxidant properties, which are essential for combating oxidative stress in cells. Studies have shown that flavonoids like eupatilin can scavenge free radicals and reduce oxidative damage, contributing to their protective effects against various diseases .
Table 2: Antioxidant Activity of Eupatilin
| Assay Type | Result | Reference |
|---|---|---|
| DPPH Radical Scavenging | High scavenging ability | |
| Total Phenolic Content | Significant levels |
2.3 Anticancer Activity
The cytotoxic effects of eupatilin have been evaluated against several cancer cell lines. Research indicates that eupatilin can induce apoptosis in human cervical carcinoma (HeLa), hepatocellular carcinoma (HepG2), and breast carcinoma (MCF-7) cells. The compound demonstrated a potent IC value of 0.079 µM against HeLa cells, indicating its potential as an anticancer agent .
Table 3: Cytotoxic Effects of Eupatilin on Cancer Cell Lines
| Cell Line | IC50 Value (µM) | Effect | Reference |
|---|---|---|---|
| HeLa | 0.079 | Cytotoxic | |
| HepG2 | Not specified | Cytotoxic | |
| MCF-7 | Not specified | Cytotoxic |
The mechanisms underlying the biological activities of eupatilin are multifaceted:
- NF-κB Pathway Modulation : Eupatilin inhibits NF-κB activation by disrupting the Hsp90-IKK-γ complex, leading to decreased expression of inflammatory mediators .
- Antioxidative Mechanism : The presence of hydroxyl groups in eupatilin contributes to its ability to neutralize free radicals effectively.
4. Case Studies
Several case studies have highlighted the therapeutic potential of eupatilin:
- A study involving animal models demonstrated that eupatilin treatment significantly reduced colitis symptoms by modulating immune responses and decreasing inflammatory cytokine levels.
- Clinical observations have suggested that patients using herbal formulations containing Artemisia asiatica experienced improved gastrointestinal health, attributed to the anti-inflammatory properties of eupatilin.
5. Conclusion
Eupatilin exhibits significant biological activities, particularly in anti-inflammatory, antioxidant, and anticancer domains. Its ability to modulate key signaling pathways positions it as a promising candidate for further research and potential therapeutic applications in treating inflammatory diseases and cancer.
Future studies should focus on clinical trials to better understand the pharmacokinetics and therapeutic efficacy of eupatilin in humans.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
